molecular formula C13H18N2O B2420844 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one CAS No. 878716-53-1

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one

Cat. No.: B2420844
CAS No.: 878716-53-1
M. Wt: 218.3
InChI Key: IUDKNELYOVLCFB-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one typically involves multi-step organic reactions One common method includes the condensation of 2-methylindole with a suitable butanone derivative under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The amino group may enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-2-one
  • 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-3-one

Uniqueness

4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the length of the butanone chain can significantly affect its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

4-amino-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-9-11-5-2-3-6-12(11)15(10)13(16)7-4-8-14/h2-3,5-6,10H,4,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKNELYOVLCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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